molecular formula C21H27N3O2 B6475247 N,N-dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline CAS No. 2640960-41-2

N,N-dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline

Cat. No.: B6475247
CAS No.: 2640960-41-2
M. Wt: 353.5 g/mol
InChI Key: FFHXYSGEERDSAX-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline is a synthetic compound widely used in various scientific research and industrial applications. Its structure consists of a piperidine ring bonded to a pyridine group through a methyl group, and further attached to an aniline moiety, making it a versatile chemical in terms of reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline typically involves several key steps:

  • Formation of 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxylic acid: : This intermediate is synthesized via the reaction of 3-methyl-4-hydroxypyridine with 4-piperidone under appropriate conditions.

  • Amidation Reaction: : The carboxylic acid intermediate undergoes amidation with N,N-Dimethylaniline using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or EDCI, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, similar synthetic routes are followed but optimized for higher yields and cost-effectiveness. Use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the production of pure and high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation at the nitrogen atom in the piperidine ring, often using reagents like hydrogen peroxide or m-Chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the carbonyl group in the compound.

  • Substitution: : The aromatic rings in the structure allow for electrophilic and nucleophilic substitution reactions. Halogenating agents or nucleophiles like amines can be used for such modifications.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-CPBA.

  • Reduction: : LiAlH4, sodium borohydride.

  • Substitution: : Bromine, chlorine, alkyl halides, primary amines.

Major Products Formed

Depending on the specific reaction conditions and reagents used, major products include various oxidized, reduced, and substituted derivatives of the original compound, which may possess different biological or chemical properties.

Scientific Research Applications

N,N-Dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline finds application in multiple domains:

  • Chemistry: : As an intermediate for synthesizing other complex molecules.

  • Biology: : For studying binding interactions with proteins and enzymes.

  • Medicine: : Investigated as a potential therapeutic agent for various conditions.

  • Industry: : Used in the formulation of specialized polymers and materials.

Mechanism of Action

The mechanism of action of this compound varies depending on its specific application. Generally, it interacts with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. Its ability to modulate the function of specific proteins or enzymes makes it valuable in pharmacological research.

Comparison with Similar Compounds

Compared to other compounds with similar structural features, N,N-Dimethyl-4-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)aniline stands out due to its unique combination of a piperidine ring, pyridine group, and aniline moiety. Similar compounds include:

  • 4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine: : Lacks the aniline moiety.

  • N,N-Dimethyl-4-(piperidin-1-yl)aniline: : Missing the pyridine group.

This compound's unique structure grants it distinct reactivity and applicability in scientific research and industrial contexts.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-14-22-11-8-20(16)26-15-17-9-12-24(13-10-17)21(25)18-4-6-19(7-5-18)23(2)3/h4-8,11,14,17H,9-10,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHXYSGEERDSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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